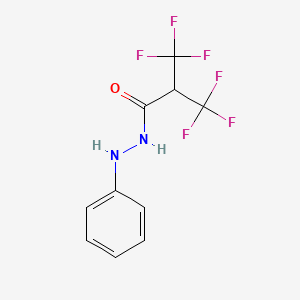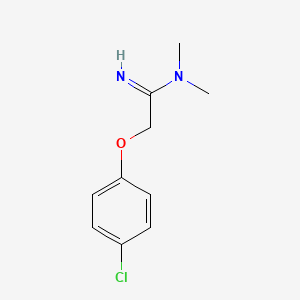
3,3,3-trifluoro-N'-phenyl-2-(trifluoromethyl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide is a chemical compound with the molecular formula C10H8F6N2O It is characterized by the presence of trifluoromethyl groups and a phenyl ring, which contribute to its unique chemical properties
Métodos De Preparación
The synthesis of 3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide involves several steps. One common method includes the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl fluoride with phenylhydrazine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and stability.
Mecanismo De Acción
The mechanism of action of 3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide involves its interaction with molecular targets through its trifluoromethyl groups and phenyl ring. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide can be compared with similar compounds such as:
3,3,3-trifluoro-N-phenyl-2-(trifluoromethyl)propanamide: This compound shares a similar structure but differs in the functional group attached to the phenyl ring.
3,3,3-trifluoro-2-(trifluoromethyl)propionic acid: Another related compound with a carboxylic acid group instead of the hydrazide group.
3-trifluoromethyl-α,α,α-trifluoroacetophenone: This compound has a ketone functional group and is used in different chemical applications.
Propiedades
Fórmula molecular |
C10H8F6N2O |
|---|---|
Peso molecular |
286.17 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-N'-phenyl-2-(trifluoromethyl)propanehydrazide |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)7(10(14,15)16)8(19)18-17-6-4-2-1-3-5-6/h1-5,7,17H,(H,18,19) |
Clave InChI |
ACDXWSQWLMOGLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC(=O)C(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467385.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12467386.png)

![4-chloro-N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12467397.png)

![2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12467417.png)

![3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole](/img/structure/B12467427.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate](/img/structure/B12467429.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12467433.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B12467438.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B12467441.png)
![2-Oxo-2-phenylethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467445.png)
